A Technical Guide to the Physicochemical Properties of 2-chloro-7-methyl-7H-purin-6-amine (CAS 5453-10-1)
A Technical Guide to the Physicochemical Properties of 2-chloro-7-methyl-7H-purin-6-amine (CAS 5453-10-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-chloro-7-methyl-7H-purin-6-amine is a substituted purine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a heterocyclic building block, its unique electronic and steric properties, governed by the chloro, amino, and N-methyl substituents, make it a valuable precursor for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methods, reactivity, and strategic importance in drug development. The insights herein are designed to equip researchers with the foundational knowledge required for its effective handling, application, and derivatization in a laboratory setting.
Introduction and Chemical Identity
The purine ring system is a cornerstone of life, forming the structural basis for nucleobases in DNA and RNA. Chemical modification of this scaffold is a proven strategy in drug discovery for developing enzyme inhibitors, receptor antagonists, and antimetabolites. 2-chloro-7-methyl-7H-purin-6-amine (CAS: 5453-10-1) is one such modified purine. The presence of a chlorine atom at the C2 position offers a reactive handle for nucleophilic substitution, while the amino group at C6 and the methyl group at the N7 position modulate the molecule's reactivity, solubility, and biological interactions. Understanding its fundamental properties is therefore critical for its successful application.
Table 1: Chemical Identifiers for 2-chloro-7-methyl-7H-purin-6-amine
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 5453-10-1 | [1][2][3] |
| IUPAC Name | 2-chloro-7-methylpurin-6-amine | [1][2] |
| Molecular Formula | C₆H₆ClN₅ | [1][2] |
| Molecular Weight | 183.60 g/mol | [1][2][3] |
| Canonical SMILES | CN1C=NC2=NC(=NC(=C21)N)Cl | [1][2] |
| InChI Key | COUCYQIHVPHAEM-UHFFFAOYSA-N | [1][2] |
| Synonyms | 6-Amino-2-chloro-7-methylpurine |[1] |
Core Physicochemical Properties
The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems. The properties of 2-chloro-7-methyl-7H-purin-6-amine are dominated by its aromatic, heterocyclic structure and the interplay of its functional groups.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Comments and Context |
|---|---|---|
| Appearance | White to off-white solid. | Based on analogous purine structures like 2-chloro-7-methyl-7H-purin-6-ol[4]. |
| Melting Point | Expected to be >290 °C. | Experimental data is not readily available. Related compounds such as 2-chloro-7H-purin-6-amine melt above 300°C[5], and 2-chloro-7-methyl-7H-purin-6-ol melts at 290-292°C[4]. High melting points are characteristic of purines due to strong intermolecular hydrogen bonding and π-stacking. |
| Solubility | Limited solubility in water and common organic solvents. | Expected to have slight solubility in polar aprotic solvents like DMSO or DMF, potentially enhanced by heating. The related 2-chloro-7H-purin-6-amine shows very slight solubility in DMSO only with heat and sonication[5]. |
| pKa | Data not experimentally determined. | As a purine derivative, it is amphoteric. The N1, N3, and N9 positions (where N7 is methylated) and the exocyclic amino group can be protonated, while the N-H of the amino group can be deprotonated under strongly basic conditions. |
| Stability | Stable under standard laboratory conditions. | Should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation[4]. |
Expert Insight: Structural Influence on Properties
The molecule's properties are a direct consequence of its architecture:
-
The Purine Core: The fused pyrimidine and imidazole rings create a planar, electron-rich aromatic system prone to π-stacking interactions, contributing to its solid state and high melting point.
-
2-Chloro Substituent: The chlorine atom is a key reactive site. It is an electron-withdrawing group that influences the electron density of the purine ring system. However, its reactivity towards nucleophilic substitution is kinetically lower than that of chloro-substituents at the C6 or C8 positions[6]. This is a critical consideration for designing synthetic strategies.
-
6-Amino Group: This group is a strong electron-donating group that modulates the electronic properties of the ring and is a key site for hydrogen bonding.
-
7-Methyl Group: The methylation at N7 prevents tautomerization involving this position and blocks a potential site of glycosylation or other substitutions, directing reactions to other positions on the purine ring.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is the bedrock of scientific integrity, ensuring the identity and purity of a compound before its use in further experiments. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.
Expected Spectroscopic Signatures:
-
¹H NMR: Expected signals would include a singlet for the N-methyl group (CH₃), a singlet for the C8 proton (C8-H), and a broad signal for the amino protons (NH₂). The exact chemical shifts would depend on the solvent used.
-
¹³C NMR: Signals corresponding to the six unique carbon atoms in the molecule would be expected.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight (~184.0). The characteristic isotopic pattern of a single chlorine atom (a ~3:1 ratio of M to M+2 peaks) would be a definitive indicator of its presence.
Protocol 1: Purity and Identity Verification by HPLC-MS
This protocol outlines a standard method for confirming the identity and assessing the purity of 2-chloro-7-methyl-7H-purin-6-amine.
Objective: To separate the target compound from potential impurities and confirm its molecular weight.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., DMSO or a mixture of acetonitrile/water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL with the mobile phase.
-
Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.[7][8]
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm particle size) is suitable for retaining the polar purine structure.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
Data Analysis: Integrate the peak area from the UV chromatogram (monitored at ~260 nm) to determine purity. Confirm the identity by extracting the ion chromatogram for the expected [M+H]⁺ mass and verifying the mass spectrum of the corresponding peak.
-
Caption: A typical workflow for identity and purity analysis using HPLC-MS.
Synthesis and Reactivity
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The dominant reaction pathway for 2-chloro-7-methyl-7H-purin-6-amine involves nucleophilic aromatic substitution (SNAr) at the C2 position. In this reaction, the chlorine atom acts as a leaving group and is displaced by a nucleophile.
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (chloride) is then eliminated to restore the aromaticity of the purine ring. Kinetic studies on related chloropurines have shown that the 2-chloro position is generally less reactive than the 6- or 8-chloro positions, a factor that must be considered in planning multi-step syntheses[6].
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Plausible Synthetic Route
While specific synthesis procedures for this exact isomer are not detailed in the provided results, a plausible route can be inferred from general purine chemistry. A common strategy involves the construction of the purine ring system from substituted pyrimidine precursors. The synthesis of the related 2-amino-6-chloropurine often starts from a dinitropyrimidine derivative, which is reduced and then cyclized[9]. The N7-methylation could be achieved either by using a pre-methylated precursor or by direct alkylation of an appropriate purine intermediate.
Caption: A plausible synthetic workflow for the target compound.
Significance in Research and Drug Development
The value of 2-chloro-7-methyl-7H-purin-6-amine lies in its utility as a versatile synthetic intermediate.
-
Scaffold for Kinase Inhibitors: The purine core mimics ATP, the natural substrate for kinase enzymes. By functionalizing the C2 position via SNAr reactions, libraries of compounds can be generated and screened for kinase inhibition activity, a major focus in oncology research.
-
Precursor to Deaminase-Resistant Nucleosides: Adenosine deaminase (ADA) is an enzyme that deaminates adenosine and its analogs, often inactivating them. The introduction of a halogen atom, such as chlorine, at the C2 position can render the resulting nucleoside resistant to ADA action[10]. This strategy is employed in successful anticancer drugs like Cladribine and Clofarabine, which are 2-chloro-substituted purine nucleosides[5][10]. Therefore, 2-chloro-7-methyl-7H-purin-6-amine is a key building block for synthesizing novel, stable nucleoside analogs with potentially enhanced therapeutic windows.
Conclusion
2-chloro-7-methyl-7H-purin-6-amine is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its physicochemical properties, characterized by high thermal stability and limited solubility, are typical of the purine class. Its reactivity is centered on the nucleophilic substitution of the C2-chloro group, providing a reliable handle for diversification. For researchers in drug development, this compound offers a validated starting point for creating novel kinase inhibitors and enzyme-resistant nucleoside analogs, underscoring its continued importance in the pursuit of new therapeutic agents.
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Figure 1. Chemical Structure and Atom Numbering of 2-chloro-7-methyl-7H-purin-6-amine.
